1-(3-(2,2,2-Trifluoroethoxy)pyridin-4-yl)ethanone

Description

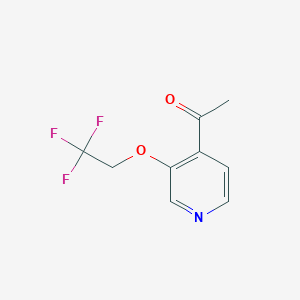

1-(3-(2,2,2-Trifluoroethoxy)pyridin-4-yl)ethanone is a heterocyclic ketone featuring a pyridine core substituted with a trifluoroethoxy group at the 3-position and an acetyl group at the 4-position. Its molecular formula is C₉H₈F₃NO₂, with a molecular weight of 219.16 g/mol. The trifluoroethoxy group (–OCH₂CF₃) imparts strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. This compound is of interest in medicinal chemistry and materials science due to its unique structural motifs .

Properties

Molecular Formula |

C9H8F3NO2 |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

1-[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]ethanone |

InChI |

InChI=1S/C9H8F3NO2/c1-6(14)7-2-3-13-4-8(7)15-5-9(10,11)12/h2-4H,5H2,1H3 |

InChI Key |

HYVVTFPAJAYDOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2,2,2-Trifluoroethoxy)pyridin-4-yl)ethanone typically involves the reaction of 3-hydroxy-4-pyridinecarboxaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the trifluoroethoxy group. The resulting intermediate is then subjected to oxidation using an oxidizing agent such as pyridinium chlorochromate to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(2,2,2-Trifluoroethoxy)pyridin-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 1-(3-(2,2,2-Trifluoroethoxy)pyridin-4-yl)carboxylic acid.

Reduction: 1-(3-(2,2,2-Trifluoroethoxy)pyridin-4-yl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(2,2,2-Trifluoroethoxy)pyridin-4-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is used in the development of advanced materials with unique properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(2,2,2-Trifluoroethoxy)pyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below summarizes critical distinctions between the target compound and its analogs:

Electronic and Reactivity Profiles

- Pyridine vs. The nitrogen also deactivates the ring toward electrophilic substitution, directing reactivity to specific positions .

- Trifluoroethoxy (–OCH₂CF₃) vs. Trifluoromethyl (–CF₃) : While both groups are electron-withdrawing, –OCH₂CF₃ is bulkier and more lipophilic than –CF₃. This may influence pharmacokinetic properties, such as membrane permeability and metabolic stability .

Physicochemical Properties

- Solubility : Pyridine derivatives generally exhibit higher aqueous solubility than benzene analogs due to the nitrogen’s polarity.

- Stability: The trifluoroethoxy group may confer resistance to oxidative degradation compared to non-fluorinated ethers.

- pKa : The pyridine nitrogen’s basicity (pKa ~5) allows protonation under acidic conditions, altering reactivity and solubility .

Biological Activity

1-(3-(2,2,2-Trifluoroethoxy)pyridin-4-yl)ethanone is an organic compound characterized by its trifluoroethoxy group attached to a pyridine ring. This compound has garnered interest in medicinal chemistry and material science due to its potential biological activities and applications. The molecular formula is C9H8F3NO2, and it has a molecular weight of 219.16 g/mol.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its biological activity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C9H8F3NO2 |

| Molecular Weight | 219.16 g/mol |

| IUPAC Name | 1-[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]ethanone |

| InChI | InChI=1S/C9H8F3NO2/c1-6(14)7-2-3-13-4-8(7)15-5-9(10,11)12/h2-4H,5H2,1H3 |

| Canonical SMILES | CC(=O)C1=C(C=NC=C1)OCC(F)(F)F |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. This property is significant for drug design and development.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have antiproliferative effects against cancer cell lines such as MCF-7 and MDA-MB 231. These studies often involve assessing the compound's ability to induce apoptosis or inhibit cell proliferation through mechanisms such as oxidative stress and mitochondrial dysfunction .

Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, making it a candidate for further investigation in therapeutic contexts .

Receptor Modulation : The ability of this compound to modulate receptor activity suggests potential applications in neurological research and treatment strategies for related disorders.

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

- Antiproliferative Effects : A study demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to increased reactive oxygen species (ROS) production leading to mitochondrial damage .

- Enzyme Interaction Studies : Research focused on the interaction between the compound and thioredoxin reductase showed promising results in modulating enzyme activity, indicating potential therapeutic implications in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.